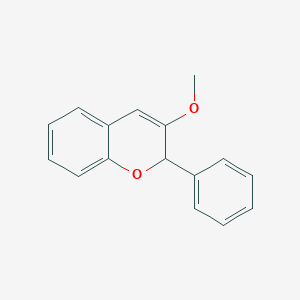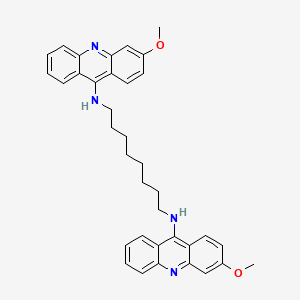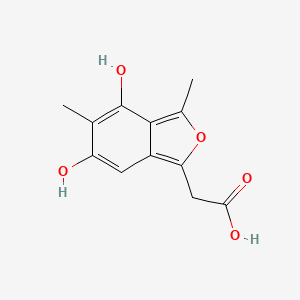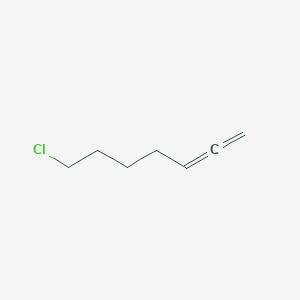![molecular formula C12H14OS B14503746 ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene CAS No. 63540-09-0](/img/structure/B14503746.png)
({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene: is an organic compound characterized by the presence of a benzene ring substituted with a prop-2-en-1-yl group, a prop-1-en-1-yl group, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene typically involves the reaction of benzene with appropriate alkylating agents under controlled conditions. One common method involves the use of prop-2-en-1-yl bromide and prop-1-en-1-yl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions involving sulfanyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways.
Comparaison Avec Des Composés Similaires
({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}thio)benzene: Similar structure but with a thioether linkage instead of a sulfanyl group.
({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}oxy)benzene: Contains an ether linkage instead of a sulfanyl group.
({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}amino)benzene: Contains an amino group instead of a sulfanyl group.
Uniqueness: The presence of the sulfanyl group in ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene imparts unique reactivity and interaction capabilities compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications or interactions.
Propriétés
Numéro CAS |
63540-09-0 |
|---|---|
Formule moléculaire |
C12H14OS |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
3-prop-2-enoxyprop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C12H14OS/c1-2-9-13-10-6-11-14-12-7-4-3-5-8-12/h2-8,11H,1,9-10H2 |
Clé InChI |
GOBSNTHRZMMNRW-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC=CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![1-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}heptan-3-one](/img/structure/B14503726.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)

![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)


